
1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, hydroxy group, and propoxymethyl phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Attachment of the Hydroxy Group: The hydroxy group is introduced via a nucleophilic substitution reaction, where a hydroxide ion replaces a leaving group on the precursor molecule.
Propoxymethyl Phenyl Group Addition: This step involves the alkylation of a phenol derivative with a propoxymethyl halide in the presence of a base.
Final Coupling and Fumarate Formation: The final product is obtained by coupling the intermediate with fumaric acid under acidic conditions to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the propoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (Hydrogen gas) with a catalyst
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of new derivatives with different functional groups
Aplicaciones Científicas De Investigación
1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound for drug discovery.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that the compound can bind to or modulate.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(2-Hydroxy-3-(morpholin-4-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate
- 1-(4-(2-Hydroxy-3-(piperidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate
Uniqueness
1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C24H35NO8 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H31NO4.C4H4O4/c1-3-11-24-14-17-12-16(19(23)4-2)7-8-20(17)25-15-18(22)13-21-9-5-6-10-21;5-3(6)1-2-4(7)8/h7-8,12,18,22H,3-6,9-11,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
NNIKQPLCHLDRID-WLHGVMLRSA-N |
SMILES isomérico |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


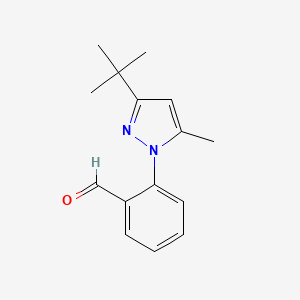
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
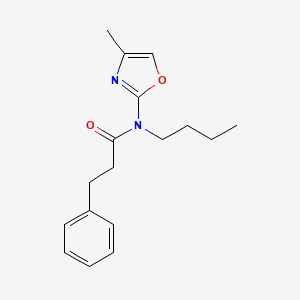
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12879963.png)
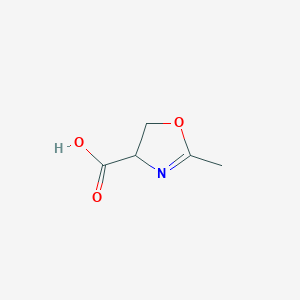

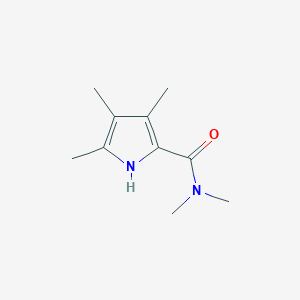
![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)
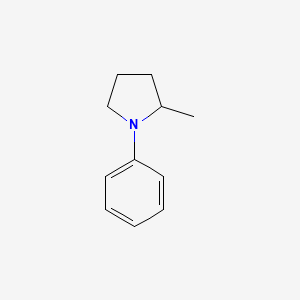
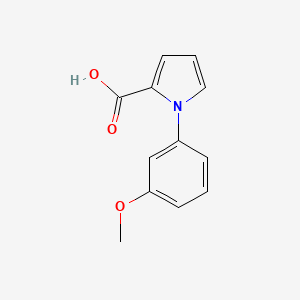

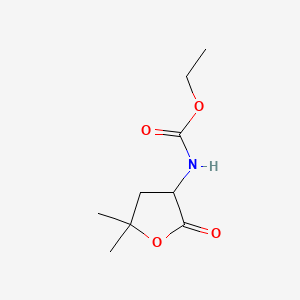
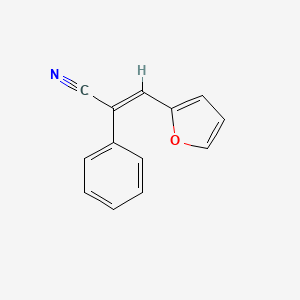
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)
